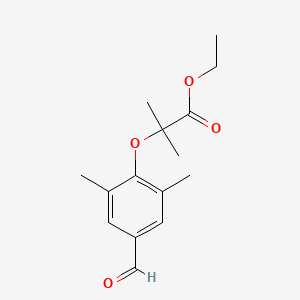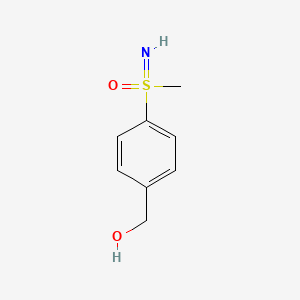
methyl 3-hydroxy-4-(2-methylallyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-hydroxy-4-(2-methylallyl)benzoate: is a chemical compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, featuring a hydroxy group at the third position and a 2-methylallyl group at the fourth position, with the carboxylic acid group esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-(2-methylallyl)benzoate typically involves the esterification of 3-Hydroxy-4-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products and waste.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Formation of 3-oxo-4-(2-methylallyl)benzoic acid methyl ester.
Reduction: Formation of 3-Hydroxy-4-(2-methylallyl)benzyl alcohol.
Substitution: Formation of 3-chloro-4-(2-methylallyl)benzoic acid methyl ester.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
- Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which methyl 3-hydroxy-4-(2-methylallyl)benzoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The 2-methylallyl group can engage in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity to biological targets.
類似化合物との比較
3-Hydroxybenzoic acid methyl ester: Lacks the 2-methylallyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Hydroxy-3-methoxybenzoic acid methyl ester: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and reactivity.
3-Hydroxy-4-methylbenzoic acid methyl ester: Similar structure but with a methyl group instead of a 2-methylallyl group, affecting its steric and electronic characteristics.
Uniqueness: The presence of the 2-methylallyl group in methyl 3-hydroxy-4-(2-methylallyl)benzoate imparts unique steric and electronic properties, making it distinct from other similar compounds
特性
IUPAC Name |
methyl 3-hydroxy-4-(2-methylprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)6-9-4-5-10(7-11(9)13)12(14)15-3/h4-5,7,13H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFMVHIRGODERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)

![3,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazole](/img/structure/B8266640.png)




![6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B8266706.png)


